molecular formula C10H20O B107414 (E)-5-Decen-1-ol CAS No. 56578-18-8

(E)-5-Decen-1-ol

Cat. No. B107414
CAS RN: 56578-18-8
M. Wt: 156.26 g/mol
InChI Key: WYPQHXVMNVEVEB-AATRIKPKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Mosquito Attraction and Pheromones

(E)-5-Decen-1-ol, as an analog to 1-octen-3-ol, was investigated for its potential as a mosquito attractant. A study conducted semi-field trials by synthesizing 20 alkenol analogs based on the octenol double-bonded carbon skeleton. The attraction of mosquitoes, specifically Aedes albopictus and Culex quinquefasciatus, to these analogs was compared with 1-octen-3-ol in suction traps. The study aimed to understand the structural activity relationship of these alkenol analogs but found that while most collections from traps baited with an alkenol were increased in the presence of CO2, no clear structure–activity relationship could be determined from the collected data (Cilek et al., 2011).

Pheromones in Pest Control

In another study, (E)-5-Decen-1-ol was part of a pheromone blend used to attract the European woodwasp, Sirex noctilio, a pest of pine trees. Males produced a pheromone that attracted both sexes and contained (Z)-3-decen-1-ol. A blend of this pheromone with other compounds showed promising results in attracting both males and females, highlighting its potential use in pest control strategies (Cooperband et al., 2012).

Metabolic Engineering for Biofuel Production

Although not directly related to (E)-5-Decen-1-ol, a study on metabolic engineering for the high-yield production of isoprenoid-based C5 alcohols in E. coli is relevant for understanding the broader context of alcohol-based compounds in scientific research. This study aimed to produce biofuels with desirable fuel properties and highlighted the importance of pathway optimization and protein engineering in increasing yield (George et al., 2015).

Inhibition of Fungal Germination

1-Octen-3-ol, a compound structurally similar to (E)-5-Decen-1-ol, was found to inhibit the germination of conidia in Penicillium paneum. This compound is a volatile germination self-inhibitor that blocks the germination process and has mild effects on the plasma membrane, interfering with essential metabolic processes in a reversible manner. This finding suggests potential applications in agriculture and food preservation (Chitarra et al., 2005).

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properties

IUPAC Name

(E)-dec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQHXVMNVEVEB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035305
Record name (E)-5-Decen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Decen-1-ol

CAS RN

56578-18-8
Record name (5E)-5-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56578-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056578188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, (5E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-5-Decen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5-decenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-DECEN-1-OL, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M709V74OZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A portion of the 5-decenyl acetate can be removed and converted to the corresponding alcohol according to the following procedure and the scale can be adjusted as necessary. 15.0 g (67 mmol) of the 5-decenyl acetate, 35 mL of methanol and 34 mL of 2 M sodium hydroxide is added to a 250 mL round-bottomed flask. This mixture is stirred for 3 hours at room temperature. After 3 hours the hydrolysis is complete, 10 mL of hexane is then added and the solution is washed with 10 mL of 1 M HCl, 10 mL of NaHCO3-saturated water and 10 mL of brine. The organic phase is dried with sodium sulfate and filtered, and the hexane is removed under reduced pressure to yield 9.4 g of 5-decenol. GC analysis shows the isometric ratio of the 5-decenol to be conserved.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
LI Zakharkin, EA Petrushkina - Bulletin of the Academy of Sciences of the …, 1985 - Springer
Conclusions A stereoselective synthesis was carried out for E-5-decen-1-ol and E-5-decen-1-yl acetate, which are sex attractants of Anarsia Lineatella, from E-1, 6-undecadiene.
Number of citations: 6 link.springer.com
KK Schlamp, R Gries, G Khaskin, K Brown… - Journal of chemical …, 2005 - Springer
Pheromonal communication of adult peach twig borers, Anarsia lineatella Zeller (Lepidoptera: Gelechiidae), was reinvestigated based on recent findings that virgin female-baited traps …
Number of citations: 23 link.springer.com
Y Li, W Yang, W Li, T Wu - Journal of Pharmaceutical and Biomedical …, 2023 - Elsevier
Ligusticum chuanxiong Hort (LCH) is a well-known traditional Chinese medicinal herb for treating coronary heart disease (CHD). This study investigated the differential preventive …
Number of citations: 0 www.sciencedirect.com
E Ogur, C Tuncer - Journal of Agricultural Science and …, 2019 - jast.modares.ac.ir
Eurygaster maura (L.)(Heteroptera: Scutelleridae) is one of the most devastating pests of wheat in Turkey. The metathoracic scent gland secretions of male and female E. maura were …
Number of citations: 1 jast.modares.ac.ir
M Boselli, G Marani, F Franceschelli - … Terme (SI), Italia, 6-9 marzo …, 2018 - cabdirect.org
Field trials were conducted over the years 2013-2014 to evaluate the efficacy of a new product called Checkmate Puffer® PTB (Sunterra LCC) to control the peach twig borer (Anarsia …
Number of citations: 0 www.cabdirect.org
F Molinari, P Cravedi - Redia, 1990 - cabdirect.org
The use of the mating disruption technique to control the tortricid Cydia molesta and the gelechiid Anarsia lineatella was investigated in 4 peach orchards covering a total area of 8 ha in …
Number of citations: 1 www.cabdirect.org
KK Schlamp - 2005 - summit.sfu.ca
Sexual communication of the peach twig borer moth, Anarsia lineatella Zeller (Lepidoptera: Gelechiidae), was re-investigated. In a field-trapping experiment, females were more …
Number of citations: 6 summit.sfu.ca
Y Li, W Yang, W Li, T Wu - Available at SSRN 4434798 - papers.ssrn.com
Ligusticum chuanxiong Hort (LCH) is a traditional Chinese medicinal herb well-known for its efficacy in treating cardiovascular diseases. However, it remains unclear whether the …
Number of citations: 0 papers.ssrn.com
G Yuan, J Ren, X Ouyang, L Wang, M Wang, X Shen… - Molecules, 2016 - mdpi.com
… , [R-(R*,R*)]- and [S-(R*,R*)]-2,3-butanediol, pentyl alcohol, 1-hexanol, 2-heptanol, 2-ethyl-1-hexanol, 1-octanol, 1-nonanol, 1-octen-3-ol, trans-2-octenol, and E-5-decen-1-ol showed a …
Number of citations: 17 www.mdpi.com
V Graziano, G Viggiani - Annali della Facolta di Scienze Agraria …, 1981 - cabdirect.org
In 1977--78 and 1980--81, the flight activity and control of Cydia molesta (Busck) and Anarsia lineatella Zell. were studied in peach orchards in Campania, Italy, by means of pheromone …
Number of citations: 3 www.cabdirect.org

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